molecular formula C10H14N2O2S B12314034 2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione

2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B12314034
M. Wt: 226.30 g/mol
InChI Key: OOFBSVYRDOMXGX-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione is a chemical compound with the molecular formula C10H14N2O2S It is known for its unique structure, which includes a thiazolidine ring and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 4-aminobenzylamine with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial processes often incorporate additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)benzothiazole: This compound shares a similar aminophenyl group but has a benzothiazole ring instead of a thiazolidine ring.

    Thiazolidine-2,4-dione: This compound lacks the aminophenyl group but shares the thiazolidine ring structure.

Uniqueness

2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione is unique due to its combination of the aminophenyl group and thiazolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

4-[(1,1-dioxo-1,2-thiazolidin-2-yl)methyl]aniline

InChI

InChI=1S/C10H14N2O2S/c11-10-4-2-9(3-5-10)8-12-6-1-7-15(12,13)14/h2-5H,1,6-8,11H2

InChI Key

OOFBSVYRDOMXGX-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)CC2=CC=C(C=C2)N

Origin of Product

United States

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